molecular formula C15H19ClO B565675 2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexene-1-methanol CAS No. 1027345-21-6

2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexene-1-methanol

Cat. No.: B565675
CAS No.: 1027345-21-6
M. Wt: 250.766
InChI Key: ULAIGCLXZFNTPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexene-1-methanol is an organic compound characterized by a cyclohexene ring substituted with a chlorophenyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexene-1-methanol typically involves the reaction of 4-chlorobenzaldehyde with 2,2-dimethyl-1,3-cyclohexanedione in the presence of a base, followed by reduction of the resulting intermediate. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium borohydride for the reduction step.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating advanced purification techniques such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexene-1-methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexene-1-one.

    Reduction: Formation of various alcohol derivatives depending on the reducing agent used.

    Substitution: Formation of substituted derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexene-1-methanol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexene-1-methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The chlorophenyl group may interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexene-1-one: Similar structure but with a ketone group instead of a hydroxyl group.

    2-(4-Bromophenyl)-5,5-dimethyl-1-cyclohexene-1-methanol: Similar structure but with a bromine atom instead of chlorine.

    2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexene-1-amine: Similar structure but with an amine group instead of a hydroxyl group.

Uniqueness

2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexene-1-methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClO/c1-15(2)8-7-14(12(9-15)10-17)11-3-5-13(16)6-4-11/h3-6,17H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULAIGCLXZFNTPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=C(C1)CO)C2=CC=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10728985
Record name (4'-Chloro-4,4-dimethyl[3,4,5,6-tetrahydro[1,1'-biphenyl]]-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10728985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027345-21-6
Record name (4'-Chloro-4,4-dimethyl[3,4,5,6-tetrahydro[1,1'-biphenyl]]-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10728985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexene-1-methanol
Reactant of Route 2
Reactant of Route 2
2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexene-1-methanol
Reactant of Route 3
2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexene-1-methanol
Reactant of Route 4
2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexene-1-methanol
Reactant of Route 5
2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexene-1-methanol
Reactant of Route 6
2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexene-1-methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.